Product packaging for oxane-3,4-dione(Cat. No.:CAS No. 1301266-18-1)

oxane-3,4-dione

Cat. No.: B6147529
CAS No.: 1301266-18-1
M. Wt: 114.1
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Description

Oxane-3,4-dione is a high-purity chemical reagent characterized by the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol. This compound features a six-membered oxane ring core structure strategically functionalized with two carbonyl (dione) groups at the 3 and 4 positions. This arrangement makes it a valuable and versatile heterocyclic building block for synthetic organic chemistry and medicinal chemistry research. Its structure is analogous to other documented oxane-dione isomers, which are recognized for their utility in constructing complex molecular architectures . As a diketone derivative of tetrahydropyran, this compound serves as a key precursor in multi-component reactions and the synthesis of spirocyclic compounds, which are prominent scaffolds in the development of new pharmacologically active molecules . The presence of two adjacent carbonyl groups offers diverse reactivity, allowing researchers to pursue nucleophilic addition and cyclization reactions. This enables the creation of novel heterocyclic systems, such as 1,3,4-oxadiazine derivatives, which have garnered significant interest in pharmaceuticals and materials science due to their wide range of biological activities . The compound is strictly for research applications in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

CAS No.

1301266-18-1

Molecular Formula

C5H6O3

Molecular Weight

114.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Oxane 3,4 Dione and Its Structural Analogues

Strategic Approaches to Oxane-3,4-dione Ring Construction

The construction of the this compound framework necessitates the formation of the tetrahydropyran (B127337) ring with pre-installed or readily convertible functionalities at the C3 and C4 positions. Key strategies would likely involve multi-component reactions, intramolecular cyclizations, and stereoselective approaches for chiral derivatives.

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single operation, offer an efficient pathway to complex molecular architectures. nih.gov While no MCRs are specifically reported for this compound, analogous reactions for other heterocyclic systems provide a conceptual blueprint. For instance, one-pot reactions are used to synthesize highly substituted pyran derivatives. rsc.org A hypothetical MCR for this compound could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a source of the oxygen atom for the heterocycle, although controlling the regioselectivity to achieve the 3,4-dione substitution pattern would be a primary challenge. The synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles through a multi-component reaction of hydrazine (B178648) monohydrate, ethyl cyanoacetate, a ketone, and malononitrile (B47326) highlights the potential of MCRs in creating complex heterocyclic dione (B5365651) structures. researchgate.net

A plausible, yet to be reported, MCR approach is outlined in the table below:

Reactant AReactant BReactant CCatalystPotential Product
Glyoxal1,3-DiketoneMalonate DerivativeOrganocatalystSubstituted this compound
α-Keto-aldehydeEnol EtherAcetoacetateLewis AcidFunctionalized this compound

This table represents hypothetical reaction pathways as direct literature is unavailable.

Intramolecular cyclization is a powerful strategy for the formation of cyclic ethers, including tetrahydropyrans. acs.org The synthesis of oxane rings can be achieved through the cyclization of acyclic precursors containing a hydroxyl group and a suitable leaving group. acs.orgorganic-chemistry.org For the formation of this compound, a potential precursor would be an acyclic polyketide chain that can undergo an intramolecular aldol (B89426) or Dieckmann-type condensation. The biosynthesis of portentol, a complex natural product containing a β-keto-δ-lactone moiety, involves an intramolecular cyclization of a linear polyketide precursor, suggesting the feasibility of such ring closures. wikipedia.org

A key challenge is the synthesis of the requisite acyclic precursor with the correct oxidation state at the appropriate carbons. One could envision the cyclization of a δ-hydroxy-α,β-diketoester.

Precursor TypeReaction TypeConditionsProduct
δ-Hydroxy-α,β-diketoneIntramolecular Hemiacetalization followed by OxidationAcid/Base catalysis, Oxidizing agent (e.g., PCC, DMP)This compound
Acyclic ester with a γ,δ-epoxide and a β-keto groupEpoxide opening and lactonizationAcid catalysisSubstituted this compound derivative

This table outlines plausible, yet not explicitly reported, intramolecular cyclization strategies.

The synthesis of chiral this compound derivatives would require the use of enantioselective or diastereoselective methods. Organocatalysis and chiral metal complexes are powerful tools for the asymmetric synthesis of heterocycles. beilstein-journals.orgrsc.org For instance, chiral phosphoric acids have been successfully employed in the enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via an aza-Friedel–Crafts reaction. rsc.org A similar strategy could potentially be adapted for the synthesis of chiral oxane-3,4-diones.

Furthermore, diastereoselective cycloaddition reactions, such as the reaction of nitrones with maleimides to form atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines, demonstrate how stereocontrol can be achieved in the synthesis of complex heterocyclic systems. nih.gov The synthesis of chiral amino acid derivatives based on a rigid tricyclic skeleton has also been achieved through enantioselective routes. beilstein-journals.org

Chiral StrategyCatalyst/AuxiliaryPotential ApplicationExpected Outcome
Asymmetric Aldol ReactionChiral Proline DerivativesCyclization of a dialdehyde (B1249045) precursorEnantioenriched Oxane-diol precursor
Chiral Lewis Acid CatalysisChiral BINOL-metal complexDiels-Alder reaction of a vinyl ether with a diketoneDiastereo- and enantioenriched this compound derivative
Enzymatic ResolutionLipaseKinetic resolution of a racemic oxane-3,4-diolEnantiopure Oxane-diol precursor for oxidation

This table presents potential stereoselective strategies based on analogous systems.

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, its functionalization would be key to accessing a range of derivatives. The presence of two carbonyl groups in close proximity, as well as the methylene (B1212753) groups of the tetrahydropyran ring, offers multiple sites for modification.

Regioselective substitution on the this compound ring would likely target the α-positions to the carbonyl groups (C2 and C5). Enolate chemistry would play a central role in these transformations. The generation of a specific enolate, either kinetically or thermodynamically controlled, would allow for the introduction of various electrophiles. For example, the methyl group in 2-methyl-2H-pyran-3,5(4H,6H)-dione directs electrophiles to adjacent positions, enabling regioselective functionalization. vulcanchem.com

Reaction TypeReagentsPosition of SubstitutionProduct Type
AlkylationLDA, Alkyl halideC2 or C5Mono- or di-alkylated this compound
HalogenationNBS, Br₂C2 or C5Halogenated this compound
Aldol CondensationAldehyde, BaseC2 or C5Hydroxyalkyl-substituted this compound

This table is a predictive summary of potential regioselective reactions.

The two carbonyl groups at C3 and C4 are the most reactive sites in the this compound molecule. Their modification could lead to a wide array of derivatives. Selective reduction of one carbonyl group over the other would be a significant challenge but could potentially be achieved using sterically hindered reducing agents or through protecting group strategies. The reduction of ketone groups to alcohols is a common transformation for related pyran-diones.

Further transformations could include the conversion of the ketones to imines, oximes, or hydrazones, opening up pathways to nitrogen-containing heterocyclic derivatives. The reaction of 2(3H)-furanones with hydrazines can lead to ring expansion and the formation of pyridazinone derivatives, a transformation that could be conceptually applied to this compound. ekb.eg

TransformationReagentsProduct
ReductionNaBH₄, LiAlH₄Oxane-3,4-diol
Grignard ReactionR-MgBrTertiary diol derivative
Wittig ReactionPh₃P=CHRAlkene-substituted oxane derivative
KetalizationEthylene glycol, Acid catalystSelective protection of one or both carbonyls

This table illustrates potential modifications of the carbonyl groups.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic protocols is essential for developing sustainable and environmentally responsible chemical processes. For a target molecule like this compound, this involves minimizing waste, reducing energy consumption, and avoiding hazardous substances.

A primary goal of green synthesis is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Methodologies that operate under solvent-free or catalyst-free conditions are therefore highly desirable.

Solvent-free reactions, often conducted using techniques like mechanical grinding (mechanochemistry) or heating neat reactants, can lead to significant improvements in reaction rates and yields while simplifying product purification. researchgate.netnih.gov For instance, the synthesis of 4H-pyran derivatives has been successfully achieved using solvent-free ball-milling. nih.gov Similarly, the preparation of 3,4-dihydropyrimidin-2(1H)-ones/thiones, which share structural similarities with dione-containing heterocycles, has been reported using twin-screw extrusion—a continuous process that requires no solvent or catalyst. rsc.org Microwave-assisted synthesis is another powerful technique that can facilitate solvent-free and catalyst-free reactions, often leading to rapid and high-yielding production of heterocyclic compounds. bepls.comresearchgate.netfrontiersin.org A notable example is the catalyst-free, microwave-promoted multicomponent synthesis of functionalized 1,4-dihydropyridines in an aqueous medium, which proceeds with excellent yields and selectivity. frontiersin.org

Catalyst-free approaches further enhance the green credentials of a synthetic route by eliminating the need for, and subsequent removal of, often toxic and expensive metal catalysts. An oxone-mediated cascade reaction to produce hydroxyl-containing oxindoles and 3,4-dihydroquinolin-2-ones proceeds without any external additives or catalysts, with oxone itself playing a dual role as both oxidant and proton source. rsc.org Such principles could be conceptually applied to the synthesis of this compound, potentially via intramolecular cyclization of a suitably functionalized precursor initiated by thermal or microwave energy.

Atom economy and reaction efficiency are critical metrics for evaluating the "greenness" of a chemical process. Atom economy measures the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is a hallmark of well-designed synthesis, minimizing the generation of byproducts. mdpi.com

Multicomponent reactions (MCRs) are exemplary in their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net The synthesis of novel spiroquinoline derivatives via an MCR demonstrates admirable atom economy and low E-factor values (a measure of waste generated). researchgate.net Similarly, flow-based hydrogenation processes that telescope multiple reaction steps can improve both step- and atom-economy. mdpi.com

For the synthesis of this compound, a hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a suitable oxygen-containing component, which would theoretically offer high atom economy compared to traditional linear syntheses that involve multiple steps of protection, activation, and deprotection. matanginicollege.ac.in

The following table provides a comparative overview of green chemistry metrics for different synthetic approaches.

MetricLinear SynthesisConvergent/Telescoped SynthesisMulticomponent Reaction (MCR)
Description Step-by-step assembly of the molecular backbone.Independent synthesis of fragments followed by their union; or sequential reactions in one pot. mdpi.comThree or more reactants combine in a single operation. researchgate.net
Typical Atom Economy Low to ModerateModerate to HighVery High
Waste Generation High (multiple steps, purification losses)Reduced (fewer purification steps)Minimal (ideally, only the product is formed)
Process Steps MultipleFewerSingle Step
Efficiency Often lower due to cumulative yield loss.Higher overall efficiency. mdpi.comHigh efficiency and operational simplicity. researchgate.net

Retrosynthetic Analysis and Accessibility of Complex this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, introduced by E.J. Corey. slideshare.net It involves deconstructing a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to known and reliable chemical reactions. slideshare.net This approach is invaluable for designing pathways to complex molecules, including intricate this compound scaffolds.

For a complex target, such as a spirocyclic this compound, the retrosynthetic analysis would identify key bonds that can be disconnected. Strategic disconnections for such a scaffold might include:

C-O Bond Disconnection (Ether Synthesis): Breaking one of the ring's carbon-oxygen bonds reveals a hydroxy-keto-ester or a related acyclic precursor. The forward reaction would be an intramolecular cyclization, such as a Williamson ether synthesis. acs.org

Knoevenagel Condensation Disconnection: If the scaffold is substituted at the position adjacent to the carbonyls (C2 or C5), a disconnection can be made via a retro-Knoevenagel reaction, leading to a simpler this compound and an aldehyde or ketone. nih.gov

Dieckmann Condensation Disconnection: A retro-Dieckmann condensation is a powerful tool for disconnecting 1,3-dicarbonyl systems within a ring, leading to an open-chain diester precursor.

The table below outlines potential disconnection strategies for accessing this compound scaffolds.

Disconnection StrategyPrecursor Type(s)Forward Reaction Type
Intramolecular Etherification Acyclic hydroxy-keto-esterWilliamson Ether Synthesis / Mitsunobu Reaction
Dieckmann Condensation Acyclic diester with an ether linkageBase-mediated intramolecular condensation
Oxidative Cyclization Functionalized diol or enol etherOxidation with reagents like IBX or PCC nih.govpreprints.org
[4+2] Cycloaddition (Diels-Alder) Dieno-ester and a suitable dienophilePericyclic Reaction

The accessibility of complex this compound scaffolds is rapidly expanding due to advances in synthetic methodologies and computational tools. The synthesis of spirocyclic oxetanes and other complex heterocycles demonstrates that intricate three-dimensional structures can be built with high control. acs.orgmdpi.com Furthermore, the emergence of artificial intelligence and deep learning models in retrosynthesis is revolutionizing how chemists approach complex targets. preprints.org These computational tools can analyze vast reaction databases to propose novel and efficient synthetic routes that may not be obvious through traditional analysis, thereby opening pathways to previously inaccessible this compound derivatives. preprints.org

Inability to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research and data specifically pertaining to the chemical compound "this compound" and its reaction chemistry. The performed searches for this compound, including under its alternative name "tetrahydropyran-3,4-dione," did not yield any specific studies detailing its synthesis, electrophilic or nucleophilic reactivity, or ring-opening and ring-closure reactions as required by the provided outline.

The search results consistently referenced related but structurally distinct compounds, such as oxane-2,4-dione, or discussed the general reactivity of pyran and dione structures without specific mention of the 3,4-dione isomer. Without dedicated scientific literature on "this compound," it is not possible to provide the detailed, informative, and scientifically accurate content required for the requested article structure.

To adhere to the principles of scientific accuracy and the strict constraints of the user's request to focus solely on "this compound," this article cannot be generated. Any attempt to extrapolate reactivity from related compounds would be speculative and would not meet the standard of being based on detailed research findings for the specific subject of the article.

Therefore, we must conclude that there is insufficient scientific information in the public domain to fulfill this request.

Reaction Chemistry and Mechanistic Investigations of Oxane 3,4 Dione

Ring-Opening and Ring-Closure Reactions of Oxane-3,4-dione.

Controlled Degradation Pathways

Rearrangement Reactions Involving the this compound Moiety

Detailed research on rearrangement reactions specifically involving the this compound moiety is scarce. In broader contexts, rearrangements of related dicarbonyl compounds and heterocyclic systems are well-documented. For example, base-catalyzed rearrangements, such as the benzilic acid rearrangement, are known for cyclic 1,2-diones, leading to ring contraction. beilstein-journals.org However, the applicability of such rearrangements to the this compound system has not been specifically investigated or reported. Similarly, rearrangements of oxetane (B1205548) derivatives, another class of oxygen-containing heterocycles, have been explored, but this information does not directly pertain to the six-membered this compound ring. acs.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

A comprehensive search of scientific databases reveals a lack of specific studies on the reaction kinetics and thermodynamic analysis of transformations involving this compound. While kinetic and thermodynamic data exist for various other dicarbonyl compounds and heterocyclic rings, this information is not specific to this compound. researchgate.netresearchgate.netdrugbank.comunife.it Without experimental or computational studies on this particular molecule, no data tables or detailed findings can be presented.

Stereochemical Control and Regioselectivity in this compound Reactions

There is no specific information available regarding stereochemical control and regioselectivity in reactions of this compound. The principles of stereochemistry and regioselectivity are fundamental in the reactions of dicarbonyl compounds, where the presence of two electrophilic centers can lead to different products depending on the reaction conditions and the nature of the nucleophile. dalalinstitute.com However, without dedicated studies on this compound, any discussion would be purely speculative and fall outside the scope of reporting established research findings.

Advanced Spectroscopic Characterization and Structural Elucidation in Mechanistic Studies

Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment of Reaction Intermediates.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural assignment of organic molecules, including reaction intermediates. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for mapping out the connectivity of protons and carbons within a molecule.

For a molecule like oxane-3,4-dione, 1D NMR spectra would provide initial but limited information. The proton (¹H) NMR spectrum would be expected to show signals corresponding to the methylene (B1212753) protons at positions 2, 5, and 6. The chemical shifts of the protons at C2 and C5, being adjacent to the carbonyl groups, would be anticipated to appear at a lower field compared to the protons at C6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-2 3.5 - 4.0 Triplet
H-5 3.0 - 3.5 Triplet

Note: These are estimated values and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Conformational Changes and Functional Group Interconversions During Reactions.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable insights into the functional groups present in a molecule and can be used to track their interconversions during a chemical reaction. For this compound, the most prominent features in its IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. The precise frequencies of these bands would be sensitive to the ring conformation and any intermolecular interactions.

During a reaction, changes such as the reduction of a carbonyl group to a hydroxyl group would be readily observable through the disappearance of a C=O stretching band and the appearance of a broad O-H stretching band. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement IR spectroscopy by providing information on the C-C and C-O bond vibrations within the oxane ring. Conformational changes in the ring during a reaction could lead to shifts in the vibrational frequencies, which, when correlated with computational models, can provide a detailed picture of the reaction pathway.

High-Resolution Mass Spectrometry for Reaction Monitoring and Identification of Transient Species.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy. In the context of studying the reactions of this compound, HRMS would be instrumental in monitoring the progress of a reaction by identifying the masses of reactants, intermediates, and products in the reaction mixture.

The technique is particularly valuable for identifying transient or unstable species that may not be isolable. By coupling a mass spectrometer to a reaction vessel, it is possible to obtain real-time information on the species present. For this compound, with a molecular formula of C₅H₆O₃, the expected exact mass would be a key identifier. For instance, high-resolution ESI-MS has been used to confirm the molecular weight of related fluorinated oxanes.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Expected m/z
[M+H]⁺ 115.0395

Note: These values are calculated based on the molecular formula C₅H₆O₃.

X-ray Crystallography for Precise Geometrical Parameters and Intermolecular Interactions in Solid-State Derivatives.

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. While obtaining a suitable single crystal of this compound itself might be challenging, the preparation of a stable, crystalline derivative would allow for its complete three-dimensional structure to be determined.

This technique would reveal the preferred conformation of the oxane ring in the solid state, for example, whether it adopts a chair, boat, or twist-boat conformation. Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can play a crucial role in the packing of the molecules in the crystal lattice and influence the compound's physical properties. For example, X-ray crystallography has been used to resolve the stereochemistry and conformation of fluorinated oxanes, which often exhibit distorted chair conformations. The crystal structure of 6-phenyloxane-2,4-dione has been reported to adopt a boat conformation. iucr.org

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

The user's request for a detailed article covering the quantum chemical calculations, conformational analysis, and computational prediction of reaction mechanisms for this compound could not be fulfilled due to the absence of specific research data on this particular molecule. The available scientific information does not provide the necessary details to construct a thorough and scientifically accurate article as per the provided outline.

Computational chemistry is a powerful tool for elucidating the properties of chemical compounds. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular orbital energies, electron density distributions, and reactivity descriptors. iocspublisher.orgresearchgate.netresearchgate.net These methods also allow for the exploration of a molecule's potential energy surface, which is crucial for understanding its conformational preferences, such as the stability of chair versus boat conformations in cyclic systems, and for calculating the energy barriers associated with ring inversion. scielo.org.mxscielo.org.mx

For related six-membered heterocyclic systems, such as 1,3-dioxane, extensive conformational analysis has been performed. psu.edu These studies provide valuable insights into the non-bonded interactions and stereoelectronic effects that govern the geometry and reactivity of such rings. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific calculations for this molecule.

Similarly, while computational studies on the reactivity and reaction mechanisms of various organic compounds are common, no such studies were found specifically for this compound. Research on other dione-containing molecules often focuses on their synthesis, biological activity, or their role as building blocks for more complex structures. vulcanchem.comontosight.ai

Theoretical and Computational Chemistry of Oxane 3,4 Dione

Computational Prediction and Validation of Reaction Mechanisms.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis.

The elucidation of reaction mechanisms at a molecular level relies heavily on the characterization of transition states (TS) and the analysis of the intrinsic reaction coordinate (IRC). A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction pathway. scholarsresearchlibrary.com Computational methods, particularly density functional theory (DFT), are instrumental in locating and optimizing the geometry of these transient species. cuny.edu For a reaction involving oxane-3,4-dione, such as a nucleophilic addition to one of its carbonyl groups, computational chemists would model the system of reactants and search for the transition state structure connecting them to the products.

Solvent Effects on Reaction Energetics and Pathways.

Chemical reactions are significantly influenced by the solvent environment, which can alter reaction rates and even change the mechanism. mdpi.com Computational chemistry provides tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. cuny.edunih.gov This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energetics of reactants, products, and transition states. For a molecule like this compound, the significant charge separation due to the carbonyl groups suggests that polar solvents would have a substantial stabilizing effect. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the computational simulation. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For reactions of this compound, explicit solvent molecules can play a direct role in the reaction mechanism, for instance, by acting as proton shuttles or stabilizing charged intermediates through direct interaction. rsc.org Molecular dynamics (MD) simulations with explicit solvent are particularly useful for exploring the dynamic nature of these interactions. mdpi.com Studies on other heterocyclic systems have shown that the choice of solvent can dramatically alter free energy profiles and reaction spontaneity. mdpi.com However, specific computational studies detailing the solvent effects on the reaction energetics and pathways of this compound are not found in the reviewed literature.

Molecular Modeling and Simulation Studies of this compound Interactions (e.g., with catalysts, supramolecular hosts).

Molecular modeling and simulation are powerful tools to investigate the non-covalent interactions of molecules like this compound with other chemical entities such as catalysts or host molecules. These studies are fundamental in fields like drug discovery and materials science.

A notable example involves a derivative of this compound, ZINC167686681, which was studied for its interaction with DNA methyltransferases (DNMTs). acs.orgrsc.org Molecular docking studies were employed to predict the binding mode of this compound within the active site of different DNMT isoforms. rsc.org These calculations identified key hydrogen bonding interactions between the carbonyl groups of the this compound moiety and amino acid residues of the protein, such as C1226 and Q1227 in DNMT1, and R891 in DNMT3A. rsc.org

Following docking, molecular dynamics (MD) simulations were performed to assess the stability of the ligand-protein complex over time. rsc.org These simulations, conducted for up to 100 nanoseconds, provide a dynamic picture of the interactions and can be used to calculate binding free energies. For the ZINC167686681-DNMT complexes, binding free energies were calculated using the Linear Interaction Energy (LIE) method, yielding values that suggest stable binding. rsc.org The table below summarizes the calculated binding energies and key interacting residues for the this compound moiety of ZINC167686681 with different DNMTs.

DNMT IsoformInteracting Residues with this compound moietyHydrogen Bond Distances (Å)Calculated Binding Free Energy (kcal/mol)
DNMT1C1226, Q12272.2, 3.4, 2.3-15.27 ± 2.48
DNMT3AR8912.4-13.24 ± 5.45
DNMT3BNot specified in detail for this moietyNot specified in detail-16.52 ± 1.45

Data sourced from Jan et al. (2023). rsc.org

These studies exemplify how computational modeling can provide detailed insights into the intermolecular interactions of compounds containing the this compound scaffold, guiding the design of new functional molecules.

Cheminformatics and Machine Learning Approaches for Structure-Reactivity Correlations in this compound Chemistry.

Cheminformatics and machine learning (ML) are increasingly used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). drugdesign.orgmdpi.com These approaches use computational models to predict the biological activity or chemical reactivity of compounds based on their molecular descriptors. acs.org

For a class of compounds like this compound derivatives, a QSAR study would involve compiling a dataset of molecules with known reactivity or activity data. Various molecular descriptors, such as electronic, steric, and topological properties, would be calculated for each molecule. acs.org Machine learning algorithms, ranging from multiple linear regression to more complex methods like random forests and deep neural networks (DNN), can then be trained on this data to build a predictive model. frontiersin.orgnih.gov

Such models can be used to:

Predict the reactivity of new, unsynthesized this compound derivatives.

Identify the key molecular features that govern their reactivity.

Virtually screen large chemical libraries for compounds with desired properties. mdpi.com

While QSAR and ML models have been developed for various classes of heterocyclic compounds, including inhibitors of specific enzymes, there are currently no published studies specifically dedicated to developing structure-reactivity correlations for this compound chemistry. researchgate.netacs.org The development of such models would require a substantial dataset of experimentally determined reactivity data for a diverse set of this compound analogs.

Emerging Applications of Oxane 3,4 Dione in Advanced Chemical Systems

Oxane-3,4-dione as a Versatile Synthetic Building Block

The bifunctional nature of this compound, possessing both ketone and ether functionalities, theoretically makes it an attractive intermediate in organic synthesis.

Precursor in the Total Synthesis of Complex Molecules

Hypothetically, the this compound scaffold could serve as a starting material for the synthesis of complex natural products that contain a tetrahydropyran (B127337) ring system. The carbonyl groups offer reactive sites for various transformations such as nucleophilic additions, reductions, and condensations, allowing for the introduction of further complexity and the construction of stereocenters. For instance, selective reduction of one carbonyl group followed by functionalization could lead to highly substituted tetrahydropyran derivatives, which are common motifs in many biologically active molecules.

Scaffold for the Construction of Diverse Heterocyclic Frameworks

The dione (B5365651) functionality in this compound presents an opportunity for the synthesis of various fused or spirocyclic heterocyclic systems. Condensation reactions with binucleophiles like hydrazines, hydroxylamine, or ureas could potentially yield novel heterocyclic frameworks with interesting chemical and biological properties. The inherent reactivity of the β-dicarbonyl-like system (if tautomerization occurs) could be exploited in reactions such as the Knoevenagel condensation or Michael additions to build more elaborate molecular architectures.

Role of this compound in Material Science Applications

The structural features of this compound suggest its potential as a monomer or precursor in the development of new materials.

Monomeric Units for Polymer Synthesis

Oxacyclic compounds are known to be used as monomers in ring-opening polymerization to produce polyesters and polyethers. While there is no specific literature on the polymerization of this compound, one could envision that under specific catalytic conditions, the lactone-like character of the molecule might allow for polymerization. The resulting polymer would possess carbonyl groups along its backbone, which could serve as sites for post-polymerization modification to tune the material's properties.

Precursors for Functional Organic Materials

The carbonyl groups in this compound could be utilized to synthesize functional organic materials. For example, condensation with appropriate aromatic amines or other chromophoric units could lead to the formation of novel dyes or pigments. Furthermore, derivatives of this compound could potentially be explored as components in liquid crystals or other advanced materials where the polarity and rigidity of the core structure could be advantageous.

This compound and its Derivatives as Ligands or Organocatalysts in Chemical Transformations

Oxygen-containing heterocyclic compounds, particularly those with carbonyl functionalities, have been investigated as ligands for metal catalysts and as organocatalysts.

Theoretically, the oxygen atoms of the ether and carbonyl groups in this compound could act as coordination sites for metal ions. This could enable its use as a bidentate or even a tridentate ligand in coordination chemistry, potentially influencing the reactivity and selectivity of metal-catalyzed reactions. The specific stereochemistry of the oxane ring could also play a role in asymmetric catalysis.

Furthermore, chiral derivatives of this compound could be explored as organocatalysts. The Lewis basic sites (carbonyl oxygens) could activate substrates in various organic transformations. However, without experimental data, this remains a speculative application.

Future Directions and Unaddressed Research Challenges in Oxane 3,4 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Oxane-3,4-dione

Currently, there are no established synthetic routes for this compound in the scientific literature. The development of such methodologies would be the foundational step in its study. Drawing inspiration from the synthesis of related compounds, such as oxane-2,4-dione and other heterocyclic ketones, chemists might explore several avenues. These could include the cyclization of functionalized acyclic precursors. The principles of green chemistry would likely guide this research, emphasizing the use of non-toxic reagents, environmentally benign solvents, and energy-efficient reaction conditions acs.org.

Potential synthetic strategies could be extrapolated from known syntheses of similar structures. For example, the synthesis of dihydro-2H-pyran-2,4(3H)-dione has been approached through methods like the reaction of Meldrum's acid with carbon disulfide and subsequent treatment with methyl iodide, or the cyclization of γ-bromohomoallylic alcohols . The development of sustainable methods might involve biocatalysis or the use of renewable starting materials.

Exploration of Unconventional Reactivity Modes and Chemical Transformations

The reactivity of this compound is, at present, entirely theoretical. The presence of two ketone functionalities within the oxane ring suggests a rich potential for chemical transformations. Based on the reactivity of analogous diones, one could anticipate reactions such as reductions, oxidations, and various nucleophilic additions to the carbonyl groups researchgate.net.

Unconventional reactivity might be explored through photochemistry or electrochemistry, methods known to induce unique chemical transformations mt.com. For instance, photochemical reactions could lead to ring-opening or rearrangement products, while electrochemical methods could offer selective reductions or oxidations. The study of its reactivity would be crucial for understanding its potential as a building block in organic synthesis.

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering enhanced safety, reproducibility, and scalability. syrris.com The integration of this compound synthesis into a flow chemistry setup would be a significant step towards its practical application. Automated systems could allow for the rapid screening of reaction conditions, optimizing yield and purity. nih.gov

Furthermore, flow chemistry could enable the safe handling of potentially unstable intermediates and reagents that might be involved in the synthesis of this compound. globalresearchonline.net The ability to perform multi-step syntheses in a continuous flow system would also facilitate the efficient production of derivatives for further study. mdpi.com

Advanced Computational Design and Discovery of New this compound Analogues with Desired Reactivity Profiles

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules. google.com Density Functional Theory (DFT) calculations could be employed to understand the electronic structure and stability of this compound and its potential analogues. Molecular dynamics simulations could offer insights into its conformational preferences and interactions with other molecules.

Computational methods could also be used to design new this compound analogues with specific, desired reactivity profiles. By modifying the substituents on the oxane ring, it may be possible to tune the electronic properties and steric environment of the ketone groups, thereby controlling their reactivity. This in silico design process can guide synthetic efforts, making the discovery of new functional molecules more efficient. For example, computational studies have been used to investigate the binding of molecules containing oxane-dione moieties to biological targets, suggesting a potential avenue for future drug discovery efforts. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation of oxane-3,4-dione, and how can ambiguities in stereochemical assignments be resolved?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and connectivity. For resolving stereochemical ambiguities, employ X-ray crystallography if single crystals are obtainable or computational methods like density functional theory (DFT) to predict NMR chemical shifts . Gas chromatography-mass spectrometry (GC-MS) can validate purity and detect byproducts during synthesis .

Q. What synthetic routes yield this compound with high purity, and what analytical benchmarks ensure successful synthesis?

  • Methodological Answer : Cyclization of substituted diols or oxidation of cyclic ether precursors using catalytic oxidants (e.g., ruthenium-based catalysts) under controlled pH and temperature. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis, Fourier-transform infrared spectroscopy (FTIR) for carbonyl stretches (~1700 cm⁻¹), and elemental analysis. Compare retention factors (Rf) and spectral data with literature or computational predictions .

Q. How should researchers design a systematic literature review strategy for this compound, prioritizing reliable sources and avoiding non-peer-reviewed data?

  • Methodological Answer : Use databases like SciFinder and Reaxys to cross-reference peer-reviewed journals, avoiding non-academic sources (e.g., ). Apply inclusion/exclusion criteria (e.g., experimental reproducibility, mechanistic depth) and leverage EPA/OPPT frameworks for environmental studies. Tag studies by topic (e.g., synthesis, toxicity) and validate methodologies against standardized protocols .

Advanced Research Questions

Q. What hybrid computational approaches are effective for predicting the crystal structure and thermodynamic stability of this compound?

  • Methodological Answer : Combine DFT calculations (e.g., VASP software) with empirical van der Waals corrections to refine force fields for flexible molecules. Screen low-energy crystal packings across all 230 space groups using a tailor-made force field. Reoptimize stable structures with hybrid DFT/empirical methods, comparing predicted lattice energies and diffraction patterns with experimental data .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound, and which advanced oxidation processes (AOPs) are most effective for its degradation?

  • Methodological Answer : Assess degradation kinetics using UV/H₂O₂, Fenton reagents, or photocatalysis under varying pH and oxidant concentrations. Quantify intermediates via LC-MS and total organic carbon (TOC) analysis. For field studies, integrate in situ treatments (e.g., Fenton-driven wellhead systems) with microbial degradation assays targeting dxmA gene abundance in contaminated groundwater .

Q. What methodologies resolve contradictions in reported degradation kinetics of this compound across studies with divergent experimental conditions?

  • Methodological Answer : Perform meta-analyses using Arrhenius plots to normalize rate constants for temperature and pH differences. Conduct controlled replicate studies under standardized OECD guidelines, isolating variables (e.g., light intensity, catalyst loading). Apply multivariate regression to identify dominant degradation pathways (e.g., hydroxyl radical attack vs. enzymatic cleavage) .

Q. How are this compound derivatives assessed for bioactivity, and what assays differentiate antimicrobial efficacy from cytotoxicity?

  • Methodological Answer : Test antimicrobial activity via disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli). For cytotoxicity, use MTT assays on human cell lines (e.g., A549 lung cells) and LC-MS to quantify intracellular metabolites. Validate specificity by comparing IC₅₀ values against non-target organisms .

Q. What techniques detect and quantify intracellular metabolites of this compound, and how are degradation pathways elucidated in cell-based studies?

  • Methodological Answer : Employ LC-MS/MS with stable isotope tracers to identify thioether conjugates or redox-modified derivatives. Use gene knockout models (e.g., AKR1C-deficient cells) to map enzymatic pathways. Couple with RNA-seq to profile oxidative stress responses and validate via siRNA silencing .

Notes on Evidence Utilization

  • Structural and synthetic methodologies are inferred from analogous 1,4-dione systems (e.g., cyclohexane-1,4-dione) .
  • Environmental degradation strategies are adapted from 1,4-dioxane studies, emphasizing process scalability and microbial consortia .
  • Computational frameworks are directly derived from cyclohexane-1,4-dione crystallography workflows .
  • Bioactivity assessment protocols are generalized from pyrrolo-pyrazine-dione antimicrobial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.